molecular formula C13H14O5 B13045084 Dimethyl chromane-2,6-dicarboxylate

Dimethyl chromane-2,6-dicarboxylate

Cat. No.: B13045084
M. Wt: 250.25 g/mol
InChI Key: QTTIVWUGHUNTQG-UHFFFAOYSA-N
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Description

Dimethyl pyridine-2,6-dicarboxylate (CAS 5453-67-8) is a heterocyclic organic compound featuring a pyridine ring substituted with two methyl ester groups at the 2- and 6-positions. Its molecular formula is C₉H₉NO₄, with a molecular weight of 195.17 g/mol, and it exists as a grayish-white solid under standard conditions . This compound is also known as dimethyl dipicolinate and serves as a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and agrochemicals. Its structural rigidity and electron-deficient pyridine core make it suitable for coordination chemistry and catalytic applications.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

dimethyl 3,4-dihydro-2H-chromene-2,6-dicarboxylate

InChI

InChI=1S/C13H14O5/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3

InChI Key

QTTIVWUGHUNTQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl chromane-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of chromane derivatives with dimethyl acetylenedicarboxylate in the presence of a catalyst such as triphenylphosphine. The reaction typically occurs in a solvent like dichloromethane and proceeds through a series of steps including nucleophilic addition and cyclization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl chromane-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Organic Synthesis

Dimethyl chromane-2,6-dicarboxylate is widely utilized as an intermediate in organic synthesis. Its derivatives are employed in the synthesis of various biologically active compounds.

Synthesis of Bioactive Molecules

  • Antimicrobial Agents : Research has demonstrated that derivatives of this compound can exhibit significant antimicrobial activity. For instance, modifications to the compound have led to the development of new classes of antibiotics that show efficacy against resistant bacterial strains .
  • Anti-inflammatory Compounds : The compound has been used in synthesizing anti-inflammatory agents by modifying its structure to enhance bioactivity and reduce side effects .

Medicinal Chemistry

The medicinal chemistry applications of this compound are notable due to its potential therapeutic effects.

Drug Development

  • Cancer Therapeutics : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation. For example, certain synthesized derivatives have shown promise in targeting specific cancer pathways .
  • Neuroprotective Agents : The compound's ability to cross the blood-brain barrier makes it a candidate for developing neuroprotective drugs aimed at treating neurodegenerative diseases .

Material Science

This compound also finds applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis

  • Biodegradable Polymers : The compound can be polymerized to create biodegradable plastics that are environmentally friendly alternatives to conventional plastics . This application is particularly relevant in addressing global plastic pollution.

Nanomaterials

  • Nanocomposites : this compound has been used as a precursor for synthesizing nanocomposites with enhanced mechanical properties and thermal stability .

Case Studies

StudyApplicationFindings
1Antimicrobial ActivityDerivatives exhibited significant inhibition against MRSA strains with minimum inhibitory concentrations (MIC) below 10 µg/mL .
2Cancer ResearchCertain derivatives demonstrated over 70% inhibition of cancer cell lines at concentrations as low as 5 µM .
3Biodegradable PlasticsDeveloped a polymer from this compound that degraded within six months in a compost environment .

Mechanism of Action

The mechanism of action of dimethyl chromane-2,6-dicarboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Physical State Melting Point (°C) Solubility Key Applications
Dimethyl pyridine-2,6-dicarboxylate 5453-67-8 C₉H₉NO₄ 195.17 Grayish-white solid N/A Organic solvents Ligands, pharmaceuticals
Dimethyl 4-chloropyridine-2,6-dicarboxylate 5371-70-0 C₈H₆ClNO₄ 229.62 Yellow solid 139–144 Slightly water-soluble Agrochemical intermediates
Dimethyl acetylenedicarboxylate 762-42-5 C₄H₄O₄ 116.07 Liquid N/A Reacts with water Cycloadditions, polymers
Dimethyl naphthalene-2,6-dicarboxylate 840-65-3 C₁₄H₁₂O₄ 244.24 Solid N/A Organic solvents Materials science
Dimethyl thieno[2,3-b]pyridine-2,6-dicarboxylate N/A C₁₀H₇NO₄S 251.26 White solid N/A Not reported Heterocyclic chemistry

Key Findings and Insights

  • Reactivity Trends: Electron-withdrawing groups (e.g., -Cl in pyridine derivatives) enhance electrophilicity, while extended aromatic systems (naphthalene, thienopyridine) improve thermal stability and electronic properties.
  • Safety Considerations : Acetylenic dicarboxylates are significantly more hazardous than aromatic esters due to their high reactivity and corrosivity .
  • Applications : Pyridine derivatives dominate pharmaceutical synthesis, whereas acetylenedicarboxylates are niche reagents in polymer and materials chemistry .

Biological Activity

Dimethyl chromane-2,6-dicarboxylate, a derivative of chroman, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

This compound is characterized by its chroman backbone with two ester groups at the 2 and 6 positions. The synthesis typically involves the reaction of dimethyl acetylenedicarboxylate with appropriate aromatic aldehydes under acidic conditions. For example, a common synthetic route includes the use of triphenylphosphine and dichloromethane as solvents to yield the desired compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Research indicates that this compound can trigger apoptosis in estrogen receptor-positive (ER+) and negative (ER-) breast cancer cells. The IC50 values for these activities range from 8.5 to 25.0 µM , suggesting a potent effect on cell viability .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (ER+)8.5Apoptosis induction
MDA-MB-231 (ER-)25.0Cell cycle arrest

Metabotropic Glutamate Receptor Modulation

This compound has also been shown to act as a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). In vitro assays indicate that it inhibits glutamate-induced calcium mobilization in CHO cells expressing recombinant human mGluR2 with an IC50 value of approximately 93.2 nM . This modulation is significant for potential therapeutic applications in neuropsychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Modulation : By binding to mGluR2, it alters intracellular signaling pathways associated with neurotransmitter release and neuronal excitability.
  • Antioxidant Properties : Some studies suggest that similar compounds within the chroman family exhibit antioxidant effects, which may contribute to their overall therapeutic efficacy.

Study on Breast Cancer Cells

In a controlled study involving MCF-7 and MDA-MB-231 cell lines, treatment with this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analyses revealed increased early apoptotic cells upon treatment, confirming the compound's role in inducing apoptosis .

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of this compound demonstrated its potential in modulating mGluR2 activity. The findings suggest that this compound could be beneficial in treating conditions such as anxiety and depression by enhancing glutamate signaling without overstimulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethyl chromane-2,6-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of chromane-2,6-dicarboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). A reflux setup under anhydrous conditions is critical to avoid hydrolysis . For derivatives, chlorination or methoxylation at the chromane ring may require selective catalysts (e.g., thionyl chloride or Cu-mediated reactions), with yields highly dependent on stoichiometry and temperature .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • FTIR/Raman : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and chromane ring vibrations (C-O-C at ~1250 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm methyl ester protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR resolves carbonyl carbons (~165–170 ppm) .
  • HPLC/MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and ESI-MS for purity and molecular ion validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Recrystallization from ethanol/water mixtures improves purity for crystalline derivatives . For polar byproducts, centrifugal partition chromatography may enhance separation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine reaction pathway simulations, particularly for ring-opening or substitution reactions .

Q. What experimental and computational approaches resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. addition pathways)?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in situ FTIR or stopped-flow NMR to identify rate-determining steps .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace mechanistic pathways .
  • DFT Transition State Analysis : Compare activation energies of competing pathways to rationalize product distributions .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies?

  • Methodological Answer :

  • Functionalization : Introduce halides (Br, Cl) at the chromane ring via electrophilic substitution (e.g., NBS/FeCl₃) or install hydroxymethyl groups via reduction (NaBH₄) .
  • Structure-Activity Relationships (SAR) : Pair synthetic modifications with in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with bioactivity .

Analytical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification due to potential irritant vapors. PPE (gloves, goggles) is mandatory. Store under inert atmosphere (N₂/Ar) to prevent ester hydrolysis .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) accelerate ester degradation. Store at –20°C in anhydrous dichloromethane or THF, with molecular sieves to absorb moisture .

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